5-Bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonylchloride
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Overview
Description
5-Bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonylchloride is a chemical compound with the molecular formula C10H10BrClNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonylchloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced tetrahydroisoquinoline derivatives.
Scientific Research Applications
5-Bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonylchloride involves its interaction with specific molecular targets. The bromine atom and the carbonyl chloride group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the carbonyl chloride group.
1,2,3,4-Tetrahydroisoquinoline: Parent compound without the bromine and carbonyl chloride groups.
5-Chloro-1,2,3,4-tetrahydroisoquinoline: Chlorine atom instead of bromine.
Uniqueness
5-Bromo-1,2,3,4-tetrahydroisoquinoline-2-carbonylchloride is unique due to the presence of both the bromine atom and the carbonyl chloride group, which confer distinct reactivity and biological properties compared to its analogs .
Properties
IUPAC Name |
5-bromo-3,4-dihydro-1H-isoquinoline-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-9-3-1-2-7-6-13(10(12)14)5-4-8(7)9/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDKEQPBZJPZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Br)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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